L-Valine-1-13C

Catalog No.
S1911025
CAS No.
81201-85-6
M.F
C5H11NO2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine-1-13C

CAS Number

81201-85-6

Product Name

L-Valine-1-13C

IUPAC Name

(2S)-2-amino-3-methyl(113C)butanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1

InChI Key

KZSNJWFQEVHDMF-TXZHAAMZSA-N

SMILES

CC(C)C(C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)N
  • Metabolism Studies

    L-Valine-1-3C can be traced through metabolic pathways within cells and organisms. By measuring the incorporation of the 13C label into different molecules, researchers can gain insights into how L-valine is metabolized and utilized for energy production, protein synthesis, and other cellular processes [].

  • Metabolomics

    Metabolomics is the study of small molecules within a cell, tissue, or organism. L-Valine-1-13C can be used to identify and quantify changes in valine metabolism under different conditions, such as disease states, dietary interventions, or drug administration. This allows researchers to understand the metabolic fingerprints associated with various biological phenomena [].

  • Proteomics

    Proteomics is the study of proteins within a cell, tissue, or organism. L-Valine-1-13C can be incorporated into newly synthesized proteins during cell culture experiments. By analyzing the incorporation patterns of the 13C label using techniques like mass spectrometry, researchers can study protein turnover, protein-protein interactions, and protein modifications [].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    L-Valine-1-13C can be used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The 13C isotope provides a distinct signal in the NMR spectrum, allowing researchers to probe the specific environment and interactions of the valine residue within the molecule [].

L-Valine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid L-Valine, which has the chemical formula C5_5H11_{11}NO2_2. The "1-13C" designation indicates that one of the carbon atoms in the L-Valine molecule is replaced with the carbon-13 isotope, which is non-radioactive and stable. This modification allows researchers to trace metabolic pathways and study various biochemical processes involving L-Valine. L-Valine itself plays a crucial role in protein synthesis, muscle metabolism, and energy production, making it vital for human health and nutrition .

Under controlled conditions.
  • Synthesis from Precursor Compounds: Starting from simpler compounds, researchers can synthesize L-Valine-1-13C using multi-step organic synthesis techniques that involve isotopic labeling at specific stages.
  • Biotechnological Approaches: Microbial fermentation processes can be employed to produce L-Valine with isotopic labeling, utilizing genetically modified organisms that preferentially incorporate carbon-13 into their metabolic pathways .
  • L-Valine is known for its significant biological roles:

    • Muscle Metabolism: It promotes muscle growth and repair by providing essential building blocks for protein synthesis.
    • Energy Production: L-Valine can be utilized as an energy source during periods of physical exertion or stress.
    • Neurotransmitter Precursor: It may influence neurotransmitter levels in the brain, contributing to mood regulation and cognitive function.

    The isotopic labeling with carbon-13 enhances studies on its metabolic pathways and interactions within biological systems .

    L-Valine-1-13C has several applications across various fields:

    • Metabolic Studies: It is widely used in metabolic flux analysis to understand how nutrients are processed in living organisms.
    • Nutritional Research: This compound helps study the effects of dietary amino acids on health and disease.
    • Pharmaceutical Research: It aids in drug development by tracing how drugs interact with proteins and metabolic pathways involving amino acids .

    Research involving L-Valine-1-13C often focuses on its interactions with other biomolecules:

    • Protein Binding Studies: Investigating how L-Valine interacts with enzymes and receptors can reveal insights into its role in metabolism and signaling pathways.
    • Metabolic Pathway Analysis: By tracing carbon flow through metabolic pathways, researchers can identify key regulatory steps influenced by L-Valine.

    Studies have shown that altering the isotopic composition of amino acids can significantly impact their biological activity and interaction profiles in cellular environments .

    L-Valine-1-13C shares similarities with other branched-chain amino acids but has unique characteristics due to its isotopic labeling. Here are some comparable compounds:

    CompoundStructure (General Formula)Unique Features
    L-LeucineC6_6H13_{13}NO2_2Larger side chain; promotes muscle recovery
    L-IsoleucineC6_6H13_{13}NO2_2Has a different branching pattern; important for hemoglobin production
    L-ValineC5_5H11_{11}NO2_2Essential amino acid; precursor for neurotransmitters

    Uniqueness of L-Valine-1-13C

    The primary uniqueness of L-Valine-1-13C lies in its stable isotope labeling, which allows for precise tracking in metabolic studies. Unlike its non-labeled counterparts, this compound provides valuable insights into metabolic processes without altering biological activity significantly. Additionally, it serves as a tool for understanding the dynamics of amino acid metabolism in various physiological contexts .

    XLogP3

    -2.3

    Sequence

    V

    Wikipedia

    L-Valine-1-13C

    Dates

    Modify: 2023-08-16

    Explore Compound Types